molecular formula C8H4F3NO B1319553 4-(Difluoromethoxy)-2-fluorobenzonitrile CAS No. 1017779-49-5

4-(Difluoromethoxy)-2-fluorobenzonitrile

Cat. No. B1319553
M. Wt: 187.12 g/mol
InChI Key: OERIHGQAGTVWPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethoxy)-2-fluorobenzonitrile” are not available, a related compound, roflumilast, has been synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Scientific Research Applications

Fluoroalkylation reactions in aqueous media

The use of 4-(Difluoromethoxy)-2-fluorobenzonitrile and related compounds in aqueous fluoroalkylation has shown significant advancements. Such fluoroalkylation reactions are crucial in creating new pharmaceuticals, agrochemicals, and functional materials due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of a molecule. Recent developments have focused on environment-friendly, mild, and efficient methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Notably, water has been utilized as a (co)solvent or a reactant in these reactions, marking a step towards greener chemistry practices (Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Microbial degradation in the environment

The environmental impact of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties, is a growing concern. These chemicals are potential precursors to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are highly persistent and have been detected ubiquitously. Understanding the microbial degradation of these compounds is crucial for evaluating their environmental fate and effects. Studies on microbial culture, activated sludge, soil, and sediment have provided insights into the biodegradation pathways, half-lives, and potential for defluorination of these substances (Liu & Avendaño, 2013).

Advances in Polymer and Protein Design

Polymer and protein design

The unique properties of fluoropolymers, such as their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability, have been harnessed in various applications. Fluoropolymers, due to their high molecular weight and stability, are not bioavailable or bioaccumulative. This makes them suitable for use in medical devices and other applications where chemical inertness is required. Moreover, proteins have been designed to incorporate highly fluorinated analogs of hydrophobic amino acids, aiming to create proteins with novel chemical and biological properties, like enhanced stability against denaturation (Henry et al., 2018), (Buer & Marsh, 2012).

Future Directions

While specific future directions for “4-(Difluoromethoxy)-2-fluorobenzonitrile” are not available, research into related compounds such as 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid suggests potential therapeutic applications in conditions such as pulmonary fibrosis .

properties

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERIHGQAGTVWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276554
Record name 4-(Difluoromethoxy)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-fluorobenzonitrile

CAS RN

1017779-49-5
Record name 4-(Difluoromethoxy)-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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